molecular formula C9H7N3OS B5676739 5-(4-PYRIDYLMETHYLENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

5-(4-PYRIDYLMETHYLENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B5676739
M. Wt: 205.24 g/mol
InChI Key: UUHVFUOYXBQCBY-FNORWQNLSA-N
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Description

5-(4-Pyridylmethylene)-2-thioxotetrahydro-4H-imidazol-4-one is a heterocyclic compound that features a unique structure combining a pyridine ring and a thioxotetrahydroimidazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-pyridylmethylene)-2-thioxotetrahydro-4H-imidazol-4-one typically involves the condensation of 4-pyridinecarboxaldehyde with 2-thioxotetrahydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyridylmethylene)-2-thioxotetrahydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(4-Pyridylmethylene)-2-thioxotetrahydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-pyridylmethylene)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Pyridyl)-2-thioxotetrahydro-4H-imidazol-4-one: Lacks the methylene group, which may affect its reactivity and biological activity.

    4-(4-Pyridylmethylene)-2-thioxotetrahydro-4H-imidazol-4-one: Positional isomer with potentially different chemical and biological properties.

    5-(4-Pyridylmethylene)-2-oxo-tetrahydro-4H-imidazol-4-one: Contains an oxo group instead of a thioxo group, which can influence its chemical reactivity and interactions with biological targets.

Uniqueness

5-(4-Pyridylmethylene)-2-thioxotetrahydro-4H-imidazol-4-one is unique due to its combination of a pyridine ring and a thioxotetrahydroimidazolone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-(pyridin-4-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8-7(11-9(14)12-8)5-6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHVFUOYXBQCBY-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/2\C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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